molecular formula C7H9BrN2 B8782604 1-(5-Bromopyridin-3-YL)ethan-1-amine

1-(5-Bromopyridin-3-YL)ethan-1-amine

Cat. No.: B8782604
M. Wt: 201.06 g/mol
InChI Key: JVXAQAZTSXAUQX-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-YL)ethan-1-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3

InChI Key

JVXAQAZTSXAUQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-bromo-pyridin-3-yl)-ethanone (400 mg, 2 mmol) in methanolic ammonia (10 mL) was added Ti(O-iPr)4 (1.14 g, 4 mmol). The resulting reaction mixture was heated to reflux and stirred over night. After cooling at 0° C., NaBH4 was added into the mixture and it was allowed to warm up to room temperature and stirred for 3 hours. Water was added and the reaction mixture was extracted with EtOAc. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. It was directly used in the next step without further purification.
Quantity
400 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ti(O-iPr)4
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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